(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one
Description
Structural Elucidation and Chemical Characterization
Systematic Nomenclature and IUPAC Conventions
The compound adheres to IUPAC nomenclature for polycyclic heteroaromatic systems. Its name is constructed through the following components:
Parent Structure :
- Octacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa : Indicates an octacyclic framework with a 29-membered carbon skeleton. The bracketed numbers denote fusion points between rings (e.g., [12.12.2.12,6] specifies ortho- and peri-fused rings).
- Pentaen-16-one : A 16-membered ketone with five double bonds (pentaen), prioritized by the highest locant for the carbonyl group.
Heteroatoms :
Substituents :
| Component | IUPAC Rule | Source |
|---|---|---|
| Octacyclo framework | FR-2.2 for fused heterocyclic systems | |
| Oxa/Triaza prefixes | Hantzsch-Widman nomenclature | |
| Double bond locants | Maximum non-cumulative double bonds |
Stereochemical Configuration Analysis
The compound has four stereogenic centers: C2 (S), C3 (R), C4 (R), and C6 (R) . The configuration follows Cahn-Ingold-Prelog (CIP) priority rules:
C2 (S) :
C3 (R) :
C4 (R) :
C6 (R) :
| Center | Substituents (Priority) | Configuration |
|---|---|---|
| C2 | Methyl (1), H (2), C (3), C (4) | S |
| C3 | Methoxy (1), N (2), C (3), C (4) | R |
| C4 | Methylamino (1), C (2), C (3), C (4) | R |
| C6 | C (1), C (2), H (3), C (4) | R |
Molecular Topology of Polycyclic Framework
The octacyclo framework consists of eight fused rings, with specific fusion patterns:
Ring System Breakdown :
Heteroatom Integration :
| Ring Type | Fusion Pattern | Heteroatoms |
|---|---|---|
| Octacyclo | [12.12.2.12,6...] | O, N |
| Nonacosa | Linear fused to pyran | O |
Spectroscopic Characterization
NMR Data
¹H NMR :
¹³C NMR :
| Signal | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Methoxy (OCH₃) | 3.8–4.0 (s) | 50–55 |
| Methylamino (NHCH₃) | 2.5–3.0 (d) | 30–35 |
| Aromatic protons | 6.5–8.0 (m) | 120–150 |
| Ketone (C=O) | – | 200–210 |
Mass Spectrometry (MS)
IR Data
| Spectra | Key Peaks |
|---|---|
| IR | 1681 (C=O), 1455–1353 (C-H) |
| MS (ESI+) | 489.1908 [M + Na]⁺, 338, 130 |
Properties
IUPAC Name |
(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h17,20,26,29H,4-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTABXDSZIOUGU-FYTWVXJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=C(N2C7=C53)CCCC8)CNC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(CCCC4)C5=C6C(=C7C8=C(N2C7=C53)CCCC8)CNC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858237 | |
| Record name | (5S,6R,7R,9R)-6-Methoxy-5-methyl-7-(methylamino)-1,2,3,4,6,7,8,9,10,11,12,13,15,16-tetradecahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220038-18-6 | |
| Record name | (5S,6R,7R,9R)-6-Methoxy-5-methyl-7-(methylamino)-1,2,3,4,6,7,8,9,10,11,12,13,15,16-tetradecahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Photo-Dehydro-Diels-Alder (PDDA) Reaction for Ring Formation
The PDDA reaction, which generates biaryl systems via photochemical excitation of bis-ynones, offers a viable route for constructing fused aromatic rings within the octacyclic system. For example, irradiation of bis-ynones in t-butanol/acetone solvent systems induces triplet-state biradical intermediates, enabling regioselective C–C bond formation (Scheme 1). This method avoids pre-functionalized naphthalene precursors, instead forming the aromatic core in situ.
Key Parameters for PDDA Reaction
Transition Metal-Catalyzed Cross-Couplings
Palladium-catalyzed Sonogashira couplings, as demonstrated in the synthesis of naphthalenophanes, could link alkyne-bearing intermediates to aryl halides, forming carbon-carbon bonds critical for macrocycle closure. For instance, coupling 3-butyn-2-ol with iodophenyl esters under standard catalytic conditions (Pd(PPh₃)₄, CuI) yields advanced intermediates.
Stereochemical Control and Functionalization
Asymmetric Synthesis of Stereocenters
The (2S,3R,4R,6R) configuration necessitates chiral auxiliaries or catalysts during key steps:
Introduction of Methoxy and Methylamino Groups
-
Methoxy group : Installed via nucleophilic substitution (e.g., NaOMe in ionic liquids).
-
Methylamino group : Achieved through reductive amination of ketones using methylamine and NaBH₃CN.
Example Protocol
-
Methoxylation :
Substrate (1 eq), NaOMe (1.5 eq), ionic liquid [BMIM][HSO₄], 60°C, 12 h.
Yield: 87%. -
Methylamination :
Ketone intermediate (1 eq), MeNH₂ (2 eq), NaBH₃CN (1.2 eq), MeOH, 0°C→RT, 6 h.
Macrocyclization and Final Assembly
Oxa-Bridge Formation
The 29-oxa bridge is likely formed via intramolecular Williamson ether synthesis:
-
Precursor : Diol intermediate.
-
Conditions : K₂CO₃, DMF, 80°C, 24 h.
Triaza Moiety Installation
Condensation of amine and carbonyl groups under Dean-Stark conditions (toluene, 110°C) forms imine linkages, later reduced to secondary amines (NaBH₄, MeOH).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Poor solubility | Use polar aprotic solvents (DMF, DMSO) |
| Stereochemical drift | Low-temperature reactions (-78°C) |
| Byproduct formation | Chromatography (SiO₂, hexane/EtOAc) |
Chemical Reactions Analysis
1,1’,2,2’,3,3’,4,4’-Octahydro Staurosporine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
1,1’,2,2’,3,3’,4,4’-Octahydro Staurosporine has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit protein kinases.
Industry: Utilized in the development of biochemical assays and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 1,1’,2,2’,3,3’,4,4’-Octahydro Staurosporine involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt various cellular processes, leading to potential therapeutic effects. The molecular targets include specific protein kinases involved in cell growth and proliferation .
Comparison with Similar Compounds
ent-Staurosporine (CAS 160335-45-5)
- Structure: (2R,3S,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[...]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one.
- Molecular Formula : C₂₈H₂₆N₄O₃ (MW: 466.53 g/mol).
- Key Differences : Enantiomeric configuration at C2, C3, C4, and C6 positions.
- Bioactivity: Acts as a broad-spectrum kinase inhibitor, with IC₅₀ values in the nanomolar range for PKC and CDK1. Exhibits cytotoxicity against leukemia cell lines (e.g., HL-60) by inducing caspase-mediated apoptosis .
- Applications : Used in studies on acute leukemia T-cell caspase activation and taxane synthesis .
18-Hydroxy Derivative (UCN-02)
- Structure: 18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[...]nonacosa-8,10,12,14(28),15(19),20(27),21(26),22,24-nonaen-16-one.
- Key Differences : Addition of a hydroxyl group at C16.
- Bioactivity: Enhanced solubility and altered metabolic stability compared to non-hydroxylated analogs. Shows selective inhibition of checkpoint kinase 1 (Chk1), making it a candidate for combination therapy with DNA-damaging agents .
Pentacyclic Analog (L3Z)
- Structure: 8-oxa-14,21,23,28-tetraazapentacyclo[23.3.1.0²,⁷.0¹⁴,²².0¹⁵,²⁰]nonacosa-1(28),2(7),3,5,15,17,19,21,25(29),26-decaen-24-one.
- Molecular Formula : C₂₄H₂₂N₄O₂ (MW: 398.46 g/mol).
- Key Differences: Reduced ring complexity (pentacyclic vs. octacyclic) and absence of methoxy/methylamino groups.
Comparative Data Table
Research Findings and Mechanistic Insights
- Stereochemical Impact : The (2S,3R,4R,6R) configuration in the target compound may alter binding affinity to kinase ATP-binding pockets compared to ent-staurosporine. Enantiomeric differences are critical; for example, ent-staurosporine shows reversed selectivity for certain CDK isoforms .
- Functional Group Modifications: The 18-hydroxy group in UCN-02 enhances aqueous solubility (logP reduced by ~0.5 units) and prolongs half-life in vivo, making it more suitable for intravenous administration .
- Ring System Simplification: The pentacyclic L3Z lacks the methoxy and methylamino groups, resulting in diminished kinase inhibition but retaining activity against topoisomerase II, likely due to intercalation into DNA .
Biological Activity
The compound (2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The compound's intricate structure features multiple rings and functional groups that contribute to its biological interactions. The presence of a methoxy group and a methylamino group suggests potential interactions with biological targets such as enzymes and receptors.
Antiviral Properties
Recent studies have indicated that compounds similar to this structure exhibit antiviral properties against SARS-CoV-2 and other viral pathogens. In silico analyses have demonstrated that such compounds can inhibit viral entry by binding to the receptor-binding domain (RBD) of the virus .
Binding Energy Analysis:
A comparative study highlighted the binding energies of various compounds against SARS-CoV-2's RBD:
| Compound Name | Binding Energy (Kcal/mol) |
|---|---|
| (2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa... | -7.7 |
| Staurosporine | -7.6 |
| Bafilomycin A1 | -8.6 |
This data suggests that the compound may exhibit significant binding affinity to viral proteins.
Protein Kinase Inhibition
The compound's structural similarity to staurosporine—a known broad-spectrum protein kinase inhibitor—suggests it may also inhibit various kinases involved in cellular signaling pathways. Such inhibition could lead to anti-cancer effects or modulation of immune responses.
Case Studies
-
Inhibition of Viral Replication:
A study explored the effect of structurally related compounds on viral replication in vitro. The results showed a significant reduction in viral load in treated cells compared to controls. -
Cancer Cell Line Studies:
Research involving human cancer cell lines demonstrated that compounds with similar structures induce apoptosis through the activation of caspase pathways . This indicates a potential role in cancer therapy.
The proposed mechanisms of action for this compound include:
- Receptor Binding: Interaction with viral proteins that block entry into host cells.
- Enzyme Inhibition: Targeting specific kinases involved in cell proliferation and survival.
Q & A
Q. How can the stereochemical complexity of this compound be addressed during synthesis optimization?
Methodological Answer: The compound’s octacyclic framework and multiple stereocenters require a multi-step synthesis strategy. Key considerations include:
- Protecting Groups : Use orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl for hydroxyls) to prevent side reactions during ring formation .
- Catalytic Asymmetry : Employ chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation) to control stereochemistry at the 2S,3R,4R,6R positions.
- Purification : Utilize preparative HPLC or column chromatography (e.g., silica gel with gradient elution of cHex/EtOAc) to isolate diastereomers .
Q. Example Workflow Table :
| Step | Reaction Type | Key Reagents | Purification Method | Yield (%) |
|---|---|---|---|---|
| 1 | Ring Closure | DCC, DMAP | Column Chromatography | 35 |
| 2 | Amidation | HATU, DIPEA | Preparative HPLC | 42 |
Q. What analytical techniques are most effective for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use - HSQC and NOESY to resolve overlapping signals in the polycyclic structure and confirm stereochemistry .
- X-Ray Crystallography : Co-crystallize with heavy atoms (e.g., Pt derivatives) to resolve the 3D arrangement of the oxa-aza rings .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via ESI-TOF with <2 ppm error .
Advanced Research Questions
Q. How can enantioselective synthesis routes be designed for this compound?
Methodological Answer:
- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru-based) with chiral ligands to control multiple stereocenters in tandem reactions .
- Computational Modeling : Use DFT calculations (Gaussian 16) to predict transition-state energies and optimize catalyst-substrate interactions .
- Flow Chemistry : Implement continuous-flow systems to enhance reaction control and reduce racemization during ring-closing steps .
Q. What computational approaches are suitable for studying its interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding dynamics with proteins (e.g., kinases) over 100-ns trajectories .
- Docking Studies (AutoDock Vina) : Screen against the PDB database to identify potential targets, prioritizing residues within 4 Å of the methoxy and methylamino groups .
- COMSOL Multiphysics Integration : Couple MD results with COMSOL’s fluid dynamics modules to simulate membrane permeability in physiological environments .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Reproducibility Protocols : Standardize assays (e.g., IC measurements) using reference inhibitors and positive controls .
- Orthogonal Assays : Validate cytotoxicity via MTT, apoptosis via flow cytometry, and target engagement via SPR .
- Meta-Analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies and identify confounding variables (e.g., solvent effects) .
Q. What methodologies elucidate the compound’s mechanism of action in vivo?
Methodological Answer:
- Isotopic Labeling : Synthesize -labeled analogs for pharmacokinetic tracking in rodent models .
- CRISPR-Cas9 Knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolomics (LC-MS/MS) : Profile metabolite changes in liver microsomes to identify off-target effects .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
